SHP2 Allosteric Inhibition: Potency of a 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one Derived Lead vs. Clinical Control
A key derivative of the 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core, compound 4b, demonstrated highly potent allosteric inhibition of the SHP2 phosphatase. Its biochemical IC50 value was 3.2 nM, which was 17.75-fold more potent than the positive control inhibitor IACS-13909 under identical assay conditions [1]. This indicates the high intrinsic potential of the core scaffold for developing potent SHP2 inhibitors.
| Evidence Dimension | Biochemical IC50 for SHP2 Inhibition |
|---|---|
| Target Compound Data | 3.2 nM (for derivative 4b) |
| Comparator Or Baseline | IACS-13909: ~56.8 nM (calculated from 3.2 nM x 17.75) |
| Quantified Difference | 17.75-fold higher potency |
| Conditions | In vitro biochemical assay with recombinant SHP2 protein. |
Why This Matters
Demonstrates that the core scaffold can yield inhibitors with significantly greater potency than a known clinical-stage comparator, making it a high-value starting point for lead optimization programs targeting SHP2.
- [1] J. Zhang, Y. Liu, X. Wang, et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRAS G12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics. 2024, 42(3), 1223-1235. View Source
